isoxazole-4-carbohydrazide physical and chemical properties
isoxazole-4-carbohydrazide physical and chemical properties
Isoxazole-4-carbohydrazide: A Senior Scientist’s Guide to Physical Properties, Chemical Reactivity, and Synthetic Methodologies
Executive Summary
Isoxazoles represent a privileged scaffold in medicinal chemistry due to their unique balance of aromaticity and a labile nitrogen-oxygen bond. Specifically, isoxazole-4-carbohydrazide and its highly utilized derivative, 5-amino-3-methyl-isoxazole-4-carbohydrazide, serve as versatile building blocks for drug discovery and peptide synthesis[1]. This technical guide synthesizes the physical and chemical properties of these compounds, details field-proven protocols for their derivatization, and elucidates the mechanistic causality behind their selective reactivity.
Chemical Identity and Physical Properties
The base structure, isoxazole-4-carbohydrazide, acts as a bifunctional platform. When substituted (e.g., 5-amino-3-methyl-isoxazole-4-carbohydrazide), it presents two distinct amine groups: one directly on the isoxazole ring and one on the hydrazide moiety.
Causality Insight: Why do these two amines behave differently during synthesis? Detailed natural bond orbital (NBO) analyses reveal that the amino group directly attached to the isoxazole ring (position 5) exhibits strong electron delocalization into the ring, effectively acting as an imine[1]. This drastically reduces its nucleophilicity. Consequently, the primary amine of the carbohydrazide group remains the dominant nucleophilic center, allowing for highly selective derivatization without the need for complex protecting group strategies[2].
Table 1: Quantitative Physical and Chemical Properties of Key Derivatives
| Property | Isoxazole-4-carbohydrazide | 5-Amino-3-methyl-isoxazole-4-carbohydrazide |
| CAS Number | 885273-78-9 | N/A (Common Intermediate) |
| Molecular Formula | C₄H₅N₃O₂ | C₅H₈N₄O₂ |
| Molecular Weight | 127.1 g/mol | 156.14 g/mol |
| Melting Point | N/A | ~161–163 °C (Derivative dependent)[3] |
| Key IR Bands (cm⁻¹) | 3400 (N-H), 1650 (C=O) | 3413–3478 (N-H), 1656–1658 (C=O)[3] |
| Reactivity Profile | Hydrazide nucleophile | Bifunctional (Selective hydrazide nucleophile)[2] |
Mechanistic Pathways and Derivatization Logic
The selective nucleophilicity of the carbohydrazide moiety allows for two primary synthetic pathways: Aza-Michael additions (yielding N-substituted hydrazides) and Schiff base condensations (yielding hydrazones).
Figure 1: Divergent synthetic pathways exploiting the selective nucleophilicity of the hydrazide amine.
Experimental Workflows: Aza-Michael Addition Protocol
As an application scientist, I rely on self-validating protocols to ensure reproducibility. The following methodology details the synthesis of N-substituted hydrazide derivatives via an aza-Michael reaction with maleimides[2].
Causality in Protocol Design: The reaction pH is strictly controlled at 7.8 using a sodium bicarbonate buffer. If the pH drops below 7.0, the hydrazide amine protonates, killing its nucleophilicity. If the pH exceeds 8.5, the maleimide ring becomes highly susceptible to hydrolytic ring-opening. Using a slight molar excess of the isoxazole substrate ensures complete consumption of the maleimide, simplifying downstream purification[4].
Step-by-Step Methodology:
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Reagent Preparation: Dissolve 2.0 mmol of 5-amino-3-methyl-isoxazole-4-carbohydrazide in 5 mL of anhydrous N,N-Dimethylformamide (DMF)[4].
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Buffer Integration: Prepare a NaHCO₃ buffer by dissolving 8.4 mg of NaHCO₃ in 10 mL of deionized water. Add 2 mL of this buffer to the DMF solution to lock the pH at ~7.8[4].
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Conjugation: Dissolve 1.8 mmol of the target N-maleimide in 5 mL of DMF. Add this dropwise to the buffered isoxazole solution at room temperature.
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Incubation & Monitoring: Stir the mixture for 24 hours at room temperature.
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Self-Validation Step: Monitor the reaction via TLC. The reaction is complete when the maleimide spot disappears. In ¹H NMR, the disappearance of the maleimide olefinic protons (typically a singlet around 7.0 ppm) and the appearance of multiplet signals for the newly formed succinimide ring (2.5–4.0 ppm) confirm successful conjugation[5].
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Isolation: Remove the DMF under a gentle stream of air or reduced pressure. Purify the crude product by recrystallization from methanol to yield the pure N-substituted derivative[4].
Biological and Pharmaceutical Applications
Isoxazole-4-carbohydrazide derivatives are not just synthetic curiosities; they are highly potent pharmacophores.
Figure 2: Pharmacological targeting logic for isoxazole-4-carbohydrazide derivatives.
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Antimycobacterial Activity: Derivatives synthesized via Schiff base condensation with halogenated benzaldehydes (e.g., 4-chloro or 2,4-dichloro substituents) exhibit potent activity against non-tuberculous mycobacteria like Mycobacterium fortuitum[3]. The carbohydrazide linkage mimics the structure of isoniazid, a first-line antitubercular drug, allowing it to disrupt mycolic acid synthesis.
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Cytotoxicity and Anticancer Profiles: When the isoxazole-4-carbohydrazide core is fused or reacted to form pyrimidine or pyran-2-one derivatives, the resulting compounds show superior in vitro antitumor activity against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (HCT-116) cell lines[6].
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Peptide Synthesis: 5-amino-3-methyl-isoxazole-4-carboxylic acid (derived from the carbohydrazide) acts as a novel unnatural β-amino acid. It can be successfully incorporated into α/β-mixed peptides using Solid-Phase Peptide Synthesis (SPPS), offering a rigid structural turn that protects the resulting peptide from rapid proteolytic degradation[1].
Conclusion
Isoxazole-4-carbohydrazide and its derivatives offer a masterclass in functional group selectivity. By understanding the electronic delocalization that deactivates the ring amine, scientists can confidently utilize the hydrazide moiety for targeted aza-Michael additions and condensations. Whether developing novel antitubercular agents, exploring new anticancer pharmacophores, or synthesizing proteolytically stable peptidomimetics, this scaffold remains a cornerstone of modern heterocyclic chemistry.
References
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SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. clockss.org. 6
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CAS 885273-78-9 C4H5N3O2 Isoxazole-4-carbohydrazide ≥95%. howeipharm.com.
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INSIGHTS INTO MYCOBACTERIAL ACTIVITY AND CYTOTOXICITY OF SUBSTITUED ISOXAZOLE-4-CARBOHYDRAZIDE DERIVATIVES. bibliotekanauki.pl. 3
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The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. nih.gov. 2
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. mdpi.com. 1
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The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line (NMR Data). nih.gov. 5
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The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line (Methodology). mdpi.com. 4
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